![molecular formula C80H104ClN17O16 B10838953 [4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix](/img/structure/B10838953.png)

[4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix ist ein synthetisches Peptid-Derivat von Degarelix, einem Gonadotropin-Releasing-Hormon (GnRH)-Antagonisten. Diese Verbindung wurde entwickelt, um die Wirkung von GnRH zu hemmen, wodurch die Sekretion von luteinisierendem Hormon (LH) und follikelstimulierendem Hormon (FSH) reduziert wird, was wiederum die Produktion von Testosteron bei Männern und Östrogen bei Frauen verringert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter den Schutz und die Entschützung von funktionellen Gruppen, Peptidkupplungsreaktionen und Reinigungsprozesse. Die wichtigsten Schritte umfassen:

Schutz der Aminogruppen: Die Aminogruppen der Aminosäuren werden mit tert-Butyloxycarbonyl (Boc) oder Fluorenylmethyloxycarbonyl (Fmoc) Gruppen geschützt.

Peptidkupplung: Die geschützten Aminosäuren werden mit Reagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) in Gegenwart von Hydroxybenzotriazol (HOBt) oder 1-Hydroxy-7-azabenzotriazol (HOAt) gekoppelt.

Entschützung: Die Schutzgruppen werden mit Trifluoressigsäure (TFA) oder Piperidin entfernt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet automatisierte Peptidsynthesizer, großvolumige Reaktoren und fortschrittliche Reinigungstechniken, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Methoxygruppen können zu Aldehyden oder Carbonsäuren oxidiert werden.

Reduktion: Die Carbonylgruppen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) zu Alkoholen reduziert werden.

Substitution: Die Aminogruppen können nukleophile Substitutionsreaktionen mit Alkylhalogeniden oder Acylchloriden eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) unter wasserfreien Bedingungen.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Triethylamin (TEA) oder Pyridin.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Aldehyden oder Carbonsäuren.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten Amiden oder Estern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and purification processes. The key steps include:

Protection of Amino Groups: The amino groups of the amino acids are protected using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.

Peptide Coupling: The protected amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA) or piperidine.

Purification: The final product is purified using high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, large-scale reactors, and advanced purification techniques to ensure consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

[4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The amino groups can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

[4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: In der Forschung zur Hormonregulation und Rezeptorinteraktion eingesetzt.

Medizin: Auf seine potenzielle Verwendung bei der Behandlung von hormonabhängigen Erkrankungen wie Prostatakrebs und Endometriose untersucht.

Industrie: Bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Bindung an die GnRH-Rezeptoren in der Hypophyse, wodurch die Wirkung von GnRH blockiert wird. Diese Hemmung verhindert die Freisetzung von LH und FSH, was zu einer Abnahme der Testosteron- und Östrogenproduktion führt. Die molekularen Ziele umfassen die GnRH-Rezeptoren, und die beteiligten Signalwege sind die GnRH-Signalwege .

Wirkmechanismus

The mechanism of action of [4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix involves binding to the GnRH receptors in the pituitary gland, thereby blocking the action of GnRH. This inhibition prevents the release of LH and FSH, leading to a decrease in the production of testosterone and estrogen. The molecular targets include the GnRH receptors, and the pathways involved are the GnRH signaling pathways .

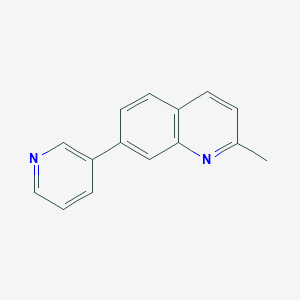

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Degarelix: Die Stammverbindung, ebenfalls ein GnRH-Antagonist.

Cetrorelix: Ein weiterer GnRH-Antagonist, der in ähnlichen therapeutischen Anwendungen verwendet wird.

Ganirelix: Ein GnRH-Antagonist, der in der Fruchtbarkeitsbehandlung eingesetzt wird.

Einzigartigkeit

[4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix ist aufgrund seiner spezifischen Modifikationen einzigartig, die seine Bindungsaffinität und Stabilität im Vergleich zu anderen GnRH-Antagonisten verbessern. Diese Modifikationen führen zu einer verbesserten therapeutischen Wirksamkeit und reduzierten Nebenwirkungen .

Eigenschaften

Molekularformel |

C80H104ClN17O16 |

|---|---|

Molekulargewicht |

1595.2 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-(methoxycarbamoylamino)phenyl]propanoyl]amino]-3-[4-(methoxycarbamoylamino)phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C80H104ClN17O16/c1-46(2)37-61(70(102)89-60(18-11-12-35-84-47(3)4)78(110)98-36-14-19-68(98)77(109)85-48(5)69(82)101)90-72(104)64(40-51-23-30-58(31-24-51)87-79(111)96-113-7)92-74(106)65(41-52-25-32-59(33-26-52)88-80(112)97-114-8)94-76(108)67(45-99)95-75(107)66(43-54-15-13-34-83-44-54)93-73(105)63(39-50-21-28-57(81)29-22-50)91-71(103)62(86-49(6)100)42-53-20-27-55-16-9-10-17-56(55)38-53/h9-10,13,15-17,20-34,38,44,46-48,60-68,84,99H,11-12,14,18-19,35-37,39-43,45H2,1-8H3,(H2,82,101)(H,85,109)(H,86,100)(H,89,102)(H,90,104)(H,91,103)(H,92,106)(H,93,105)(H,94,108)(H,95,107)(H2,87,96,111)(H2,88,97,112)/t48-,60+,61+,62-,63-,64-,65+,66-,67+,68+/m1/s1 |

InChI-Schlüssel |

MBXSPUXZEDANHS-KHEFCMSFSA-N |

Isomerische SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)NOC)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)NOC)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)NOC)NC(=O)C(CC3=CC=C(C=C3)NC(=O)NOC)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-Benzyl-1H-quinolin-(4E)-ylidene]-hexyl-amine](/img/structure/B10838870.png)

![9,20,25-Trimethoxy-15,30-dimethyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol](/img/structure/B10838876.png)

![[2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methyl-amine](/img/structure/B10838883.png)

![[2-(3H-Indol-1-yl)-ethyl]-dimethyl-amine](/img/structure/B10838908.png)

![[2-(Imidazol-2-yl-thio)ethyl]-bisphosphonic acid](/img/structure/B10838909.png)

![[4',4''']-Biflavone](/img/structure/B10838910.png)

![[Bpa1]AngII](/img/structure/B10838929.png)

![[4-(3-Adamantan-1-yl-ureido)-phenyl]-acetic acid](/img/structure/B10838932.png)

![[2-Phenylacetophenone]thiosemicarbazone](/img/structure/B10838934.png)

![[Cyclopentyl-(2-nitro-benzoyl)-amino]-acetic acid](/img/structure/B10838937.png)

![[4Aph(CO-NH-OH)5]degarelix](/img/structure/B10838942.png)